molecular formula C12H7F3N2O3 B8154138 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid

2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid

Cat. No.: B8154138
M. Wt: 284.19 g/mol
InChI Key: DFMZWGHHKCDVSB-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative characterized by a carboxylic acid group at the 5-position and a 4-(trifluoromethoxy)phenyl substituent at the 2-position of the pyrimidine ring. This structural motif is commonly explored in medicinal chemistry for its metabolic stability and ability to modulate pharmacokinetic properties.

Properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O3/c13-12(14,15)20-9-3-1-7(2-4-9)10-16-5-8(6-17-10)11(18)19/h1-6H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMZWGHHKCDVSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)C(=O)O)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property enables the compound to modulate the activity of its targets, leading to various biological effects .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups : The trifluoromethoxy group (-OCF₃) in the target compound offers enhanced lipophilicity compared to -CF₃ (as in ) but lower than -Cl (as in ). This impacts solubility and membrane permeability.
  • Biological Targets : Compounds with 5-carboxylic acid groups often target enzymes (e.g., Cathepsin K inhibitors in ). The presence of -OCF₃ may enhance binding affinity to hydrophobic pockets in enzymes.
  • Synthetic Utility : The chemoselective displacement of methylsulfinyl groups (as in ) could be adapted for synthesizing derivatives of the target compound.

Physicochemical Properties

  • Solubility : The carboxylic acid group (-COOH) improves aqueous solubility, but the trifluoromethoxy phenyl group increases hydrophobicity. This balance is critical for bioavailability.
  • logP : Estimated logP for the target compound is ~2.5–3.0, higher than 2-Chloro-6-methylpyrimidine-4-carboxylic acid (logP ~1.8) due to -OCF₃ .
  • pKa : The carboxylic acid group has a pKa of ~2–3, similar to other pyrimidine-5-carboxylic acids .

Biological Activity

2-(4-(Trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity, structure-activity relationships (SAR), and research findings related to this compound.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a trifluoromethoxy group and a carboxylic acid moiety, which contributes to its unique chemical properties. The trifluoromethoxy group enhances lipophilicity and may influence the compound's interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity . In vitro studies have shown that it can inhibit the growth of various cancer cell lines, including:

  • Breast Cancer Cells : IC50 values ranged from 0.87 to 12.91 μM in MCF-7 cells, demonstrating better growth inhibition than the standard drug 5-Fluorouracil (5-FU) .
  • Lung and Prostate Cancer : The compound has also been noted for its efficacy against lung and prostate cancer cell lines, inducing apoptosis through caspase activation pathways .

Antimicrobial Activity

The compound has been evaluated for antimicrobial properties , showing effectiveness against several bacterial strains. It is being studied for its potential as a lead compound in developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

  • Substituent Effects : Variations in substituents on the pyrimidine ring significantly affect potency. For instance, modifications at the para position of the phenyl ring can enhance binding affinity to target enzymes .
  • Binding Interactions : The trifluoromethoxy group plays a critical role in facilitating interactions with specific molecular targets, enhancing the compound's overall efficacy .

Case Studies

Several studies have investigated the biological efficacy of this compound:

  • Inhibition of CK2 Kinase : A related compound demonstrated potent inhibition of CK2 kinase, which is implicated in various cancers. This suggests that similar mechanisms may be at play for this compound .
  • Neuroprotective Effects : Research has indicated potential neuroprotective properties, particularly in models of Alzheimer's disease, where it may aid in clearing beta-amyloid plaques .

Research Findings Summary Table

Activity TypeCell Line/TargetIC50 Value (μM)Reference
AnticancerMCF-7 (Breast Cancer)0.87 - 12.91
AntimicrobialVarious BacteriaNot specified
CK2 InhibitionCK2 Kinase260
NeuroprotectionAlzheimer's ModelNot specified

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-(trifluoromethoxy)phenyl)pyrimidine-5-carboxylic acid, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves coupling a trifluoromethoxy-substituted phenyl precursor with a pyrimidine carboxylic acid scaffold. For example, Suzuki-Miyaura cross-coupling using palladium catalysts can link aryl halides to pyrimidine boronic esters. Reaction temperature (e.g., 80–100°C) and solvent polarity (e.g., DMF vs. THF) significantly impact yield, with higher polarity solvents favoring coupling efficiency. Purification via recrystallization or column chromatography is critical to achieve >95% purity, as residual palladium or unreacted intermediates may persist .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming molecular geometry. For example, analogous pyrimidine-carboxylic acid derivatives (e.g., 2-[(4-chlorobenzyl)sulfanyl]-substituted pyrimidines) have been resolved with mean C–C bond lengths of 1.39 Å and R-factors <0.065, ensuring structural accuracy . Complementary techniques include high-resolution mass spectrometry (HRMS; e.g., exact mass ±0.01 Da) and NMR (e.g., ¹⁹F NMR for trifluoromethoxy group verification at δ ~ -58 ppm) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for this compound across different assays?

  • Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., cell permeability, pH sensitivity). For instance, trifluoromethoxy groups may exhibit pH-dependent solubility, affecting IC₅₀ values in enzymatic vs. cell-based assays. Normalize data using internal controls (e.g., reference inhibitors) and perform solubility studies in PBS (pH 7.4) and acidic buffers (pH 4.5) to identify confounding factors. Meta-analysis of structurally similar compounds (e.g., 4-[5-(trifluoromethyl)pyridyl]benzoic acid derivatives) can reveal trends in bioactivity .

Q. How can computational modeling guide the optimization of this compound for receptor binding?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) predict binding modes. For example, the pyrimidine-5-carboxylic acid moiety may form hydrogen bonds with kinase active sites (e.g., EGFR-TK), while the trifluoromethoxy group enhances hydrophobic interactions. Free energy perturbation (FEP) calculations quantify binding affinity changes upon substituent modification (e.g., replacing trifluoromethoxy with methoxy reduces ΔG by ~2 kcal/mol) .

Q. What are the challenges in characterizing metabolic stability, and how are they addressed?

  • Methodological Answer : The trifluoromethoxy group is metabolically resistant to oxidative degradation, but the pyrimidine ring may undergo hydroxylation. Use LC-MS/MS with liver microsomes (human/rat) to identify major metabolites. For example, analogous compounds show a primary metabolite at m/z 248.18 ([M+H]⁺), corresponding to hydroxylation at the pyrimidine C4 position. Adjust experimental conditions (e.g., NADPH cofactor concentration) to mimic in vivo oxidation .

Application-Oriented Questions

Q. How is this compound utilized in medicinal chemistry for target validation?

  • Methodological Answer : It serves as a pharmacophore in kinase inhibitor design. For example, pyrimidine-carboxylic acids are scaffold modifiers in EGFR inhibitors, where the carboxylic acid group chelates Mg²⁺ in the ATP-binding pocket. In vitro selectivity profiling against related kinases (e.g., HER2, VEGFR2) and mutagenesis studies (e.g., T790M resistance mutation) validate target engagement .

Q. What role does this compound play in material science applications?

  • Methodological Answer : The trifluoromethoxy group enhances thermal stability (TGA decomposition >300°C) and electron-withdrawing properties, making it suitable for organic semiconductors. Fabricate thin films via spin-coating (e.g., 2000 rpm for 30 sec) and characterize conductivity using four-point probe measurements. Compare with non-fluorinated analogs to isolate electronic effects .

Data Contradiction Analysis

Q. Why do crystallographic data sometimes conflict with computational predictions for this compound?

  • Methodological Answer : Crystal packing forces (e.g., π-π stacking, hydrogen bonding) can distort bond angles vs. gas-phase simulations. For example, SC-XRD of 2-[(4-chlorobenzyl)sulfanyl]pyrimidines shows a 5° deviation in dihedral angles compared to DFT-optimized structures. Use periodic boundary conditions in simulations to account for solid-state effects .

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